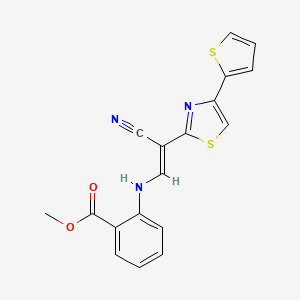

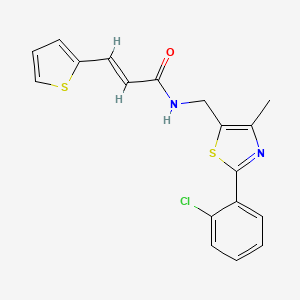

![molecular formula C19H12N4OS B2820682 1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 174535-76-3](/img/structure/B2820682.png)

1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

These compounds are novel CDK2 inhibitors and are appealing targets for cancer treatment . They were designed and synthesized as small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .

Synthesis Analysis

The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Scientific Research Applications

Antimicrobial Activity : A study on pyrazolo[3,4-d]pyrimidine derivatives, closely related to the queried compound, demonstrated their effectiveness as inhibitors of the DNA polymerase III enzyme in Staphylococcus aureus and other Gram-positive bacteria. This suggests potential applications in developing novel antimicrobial agents (Ali et al., 2003).

Tyrosine Kinase Inhibition : Derivatives of pyrazolo[1,5-a]pyrimidine, which have structural similarity to the queried compound, were found to be potent inhibitors of receptor tyrosine kinases, including VEGFR and PDGFR kinases. This indicates potential use in cancer therapies and treatment of diseases related to angiogenesis (Frey et al., 2008).

Cognitive Impairment Treatment : A class of 3-aminopyrazolo[3,4-d]pyrimidinones was designed and found effective as phosphodiesterase 1 (PDE1) inhibitors. These compounds, including ITI-214, showed potential for treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).

Anticancer and Anti-Inflammatory Properties : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives revealed their properties as anticancer and anti-inflammatory agents. This points to potential applications in developing new treatments for various cancers and inflammation-related diseases (Abdelriheem et al., 2017).

Nonsteroidal Anti-Inflammatory Drugs : Certain pyrazolo[1,5-a]pyrimidine compounds were synthesized and identified as nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially lower ulcerogenic activity compared to other NSAIDs. This suggests their utility in safer anti-inflammatory therapies (Auzzi et al., 1983).

Antiallergic Activity : Some [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives exhibited significant antiallergic activities, suggesting potential applications in the treatment of allergy-related conditions (Suzuki et al., 1992).

Antihypertensive Activity : A study on 6-phenylpyrazolo[3,4-d]pyrimidones showed these compounds to be specific inhibitors of cGMP specific phosphodiesterase, with some derivatives exhibiting significant oral antihypertensive activity (Dumaitre & Dodic, 1996).

Mechanism of Action

properties

IUPAC Name |

6,12-diphenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N4OS/c24-18-15-11-20-23(14-9-5-2-6-10-14)17(15)21-19-22(18)16(12-25-19)13-7-3-1-4-8-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYNCXKTKQAJHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-diphenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

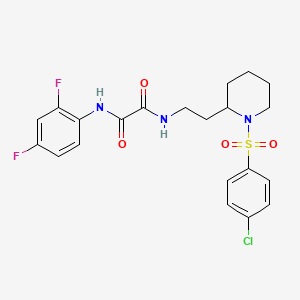

![2-[3,5-Bis(trifluoromethyl)benzenesulfonamido]acetic acid](/img/structure/B2820603.png)

![(4As,7aR)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[d]pyridazin-4-one](/img/structure/B2820604.png)

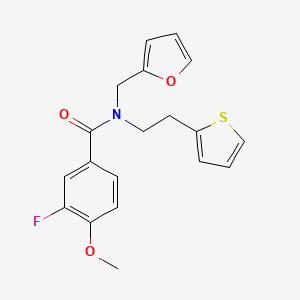

![3-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2820606.png)

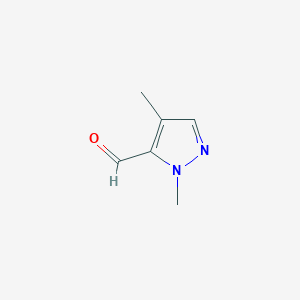

![N-(cyanomethyl)-3-{[(thiophen-2-yl)methyl]sulfamoyl}thiophene-2-carboxamide](/img/structure/B2820607.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2820610.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2820612.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2820616.png)

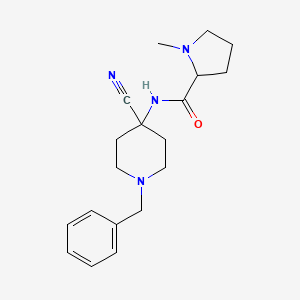

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2820618.png)